![molecular formula C19H18F3NO4S2 B2976603 7-(Benzo[d][1,3]dioxol-5-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane CAS No. 1705101-32-1](/img/structure/B2976603.png)

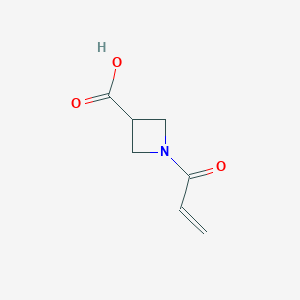

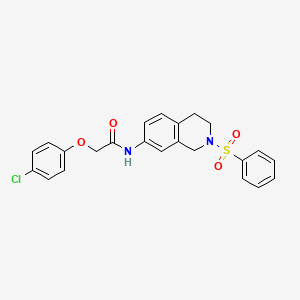

7-(Benzo[d][1,3]dioxol-5-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a trifluoromethyl group, a phenylsulfonyl group, and a thiazepane ring. The presence of these groups could confer interesting chemical and physical properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The benzo[d][1,3]dioxol-5-yl group is a fused ring system that includes an oxygen atom, which could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the trifluoromethyl group is often quite stable but can be transformed under certain conditions . The thiazepane ring could potentially be opened under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility . The thiazepane ring could confer rigidity to the molecule, influencing its conformational behavior .科学的研究の応用

Julia-Kocienski Olefination Reactions

The Julia-Kocienski olefination reaction is a powerful method for forming carbon-carbon double bonds. Research involving 3,5-bis(trifluoromethyl)phenyl sulfones demonstrates their utility in this reaction to afford 1,2-disubstituted alkenes and dienes with good yields and stereoselectivities. This reaction is significant for the synthesis of methoxylated stilbenes, including trimethylated resveratrol, showcasing its applicability in synthesizing complex organic molecules with potential health benefits (Alonso et al., 2005).

Synthesis of Heterocyclic Compounds

The synthesis of sulfonated [3,1]-benzothiazepines via a three-component reaction of 1-(2-allylaryl)thioureas, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions represents an efficient strategy for preparing seven-membered heterocyclic compounds containing a sulfonyl group. This method highlights the versatility of non-metallic transformations in constructing complex heterocycles (He et al., 2018).

Novel Substituted 1,5-Benzothiazepines

Research into the synthesis of novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the sulfonyl group demonstrates the utility of such compounds in medicinal chemistry. These compounds are synthesized through reactions involving 1,4-dioxane-6-sulfonyl chloride and various diones, potentially leading to new pharmacologically active molecules (Chhakra et al., 2019).

Farnesyltransferase Inhibitors

The compound "(R)-7-cyano-2,3,4, 5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3- (phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine" (BMS-214662) is an example of a farnesyltransferase inhibitor with potent antitumor activity, showing the potential of sulfonyl-containing compounds in cancer therapy. This research underscores the importance of sulfonyl derivatives in the development of new treatments for cancer (Hunt et al., 2000).

将来の方向性

特性

IUPAC Name |

7-(1,3-benzodioxol-5-yl)-4-[3-(trifluoromethyl)phenyl]sulfonyl-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO4S2/c20-19(21,22)14-2-1-3-15(11-14)29(24,25)23-7-6-18(28-9-8-23)13-4-5-16-17(10-13)27-12-26-16/h1-5,10-11,18H,6-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVGDFSFZPFLIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2976520.png)

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetamide](/img/structure/B2976522.png)

![3-(1,3-Benzodioxol-5-yl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2976523.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2976529.png)

![N-[2-(3-methoxyphenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2976538.png)

![2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B2976540.png)

![1-[4-Phenyl-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2976542.png)

amino]-3-(1H-indol-3-yl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2976543.png)